7-Hydroxy Debrisoquin

説明

特性

IUPAC Name |

7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-4-3-7-1-2-9(14)5-8(7)6-13/h1-2,5,14H,3-4,6H2,(H3,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVRXMHGWNGANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857743 |

Source

|

| Record name | 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70746-06-4 |

Source

|

| Record name | 3,4-Dihydro-7-hydroxy-2(1H)-isoquinolinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70746-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxy Debrisoquin: Structure, Properties, and Analytical Considerations

This guide provides a comprehensive technical overview of 7-Hydroxy Debrisoquin, a notable metabolite of the antihypertensive drug Debrisoquin. For decades, Debrisoquin has served as a critical probe substrate for phenotyping the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in the metabolism of numerous clinically important drugs. While 4-Hydroxy Debrisoquin is the most abundant metabolite, a deeper understanding of the complete metabolic profile, including the formation and properties of this compound, is essential for researchers, scientists, and drug development professionals. This document delves into the chemical intricacies, metabolic pathways, and analytical methodologies pertinent to this specific metabolite, offering field-proven insights into its significance in pharmacogenetic and drug metabolism studies.

Chemical Structure and Physicochemical Properties

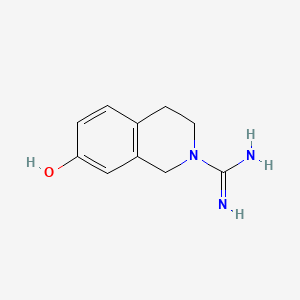

The chemical identity of this compound is defined by its isoquinoline core structure, substituted with a hydroxyl group on the aromatic ring and a guanidino group. This structure dictates its chemical behavior and analytical characteristics.

The molecular structure consists of a 1,2,3,4-tetrahydroisoquinoline ring system. The hydroxyl (-OH) group at the 7-position significantly increases the polarity of the molecule compared to its parent compound, Debrisoquin. The highly basic guanidino group (-C(=NH)NH2) is protonated at physiological pH, rendering the molecule cationic and influencing its solubility, membrane permeability, and interaction with biological targets.

Visualizing the Chemical Structure

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O | [1][2] |

| Molar Mass | 191.23 g/mol | [1] |

| IUPAC Name | 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | [2] |

| CAS Number | 70746-06-4 | [3] |

| Monoisotopic Mass | 191.10587 Da | [2] |

| Predicted XlogP | 0.4 | [2] |

| InChI Key | VHVRXMHGWNGANF-UHFFFAOYSA-N | [2] |

| SMILES | C1CN(CC2=C1C=CC(=C2)O)C(=N)N | [2] |

Metabolic Formation and Pharmacogenetic Significance

Debrisoquin undergoes extensive metabolism primarily mediated by the cytochrome P450 enzyme system in the liver.[4] The hydroxylation of Debrisoquin is a critical detoxification pathway, and the efficiency of this process varies significantly among individuals due to genetic polymorphism.[5][6]

The Central Role of CYP2D6

The enzyme responsible for the hydroxylation of Debrisoquin is CYP2D6, also known as debrisoquine hydroxylase.[7][8] This enzyme is highly polymorphic, with over 100 known allelic variants, leading to distinct metabolic phenotypes.[9] Individuals can be classified as:

-

Poor Metabolizers (PMs): Possess two non-functional alleles, leading to significantly reduced or absent enzyme activity. These individuals are at higher risk of exaggerated pharmacological responses and adverse effects from drugs metabolized by CYP2D6.[4][10]

-

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.

-

Extensive Metabolizers (EMs): Have two fully functional alleles, representing the "normal" metabolic capacity.[6]

-

Ultrarapid Metabolizers (UMs): Possess multiple copies of the functional CYP2D6 gene, resulting in exceptionally high enzyme activity and potentially leading to therapeutic failure at standard doses.[6][11]

Metabolic Pathway

While 4-hydroxydebrisoquine is the principal metabolite, studies have unequivocally shown that CYP2D6 also catalyzes hydroxylation at other positions on the Debrisoquin molecule.[12][13] In vitro studies using human liver microsomes and cDNA-expressed CYP2D6 have demonstrated the formation of 5-, 6-, 7-, and 8-hydroxydebrisoquine.[14] The formation of these phenolic metabolites, including this compound, is a direct consequence of CYP2D6 activity.[14]

The regioselectivity of hydroxylation by CYP2D6 is a key area of research. The pattern of metabolite formation (4-HD > 7-HD > 6-HD > 8-HD > 5-HD) provides crucial information for developing predictive models of the CYP2D6 active site.[14]

Caption: Metabolic pathway of Debrisoquin via CYP2D6.

Analytical Methodologies for Quantification

Accurate quantification of Debrisoquin and its metabolites in biological matrices is fundamental for pharmacogenetic studies and clinical trials. The choice of analytical technique is driven by the required sensitivity, selectivity, and the physicochemical properties of the analytes. Given the polarity of this compound, chromatographic methods are universally employed.

Core Principles of Method Development

The primary challenge in analyzing this compound is its efficient extraction from complex biological matrices like urine or plasma, followed by sensitive and selective detection. Methodologies often involve:

-

Sample Preparation: A crucial step to remove interfering substances and concentrate the analyte. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common choices.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the standard technique, typically using reversed-phase columns (e.g., C18) to separate the polar metabolites from the parent drug.[9]

-

Detection: UV detection is feasible, but for higher sensitivity and selectivity, fluorescence detection or mass spectrometry (MS) is preferred.[15] LC-tandem mass spectrometry (LC-MS/MS) offers the highest specificity and sensitivity, making it the gold standard for bioanalysis.[16]

Protocol: HPLC Method with Fluorescence Detection for Urine

This protocol is a representative workflow adapted from established methodologies for quantifying Debrisoquin and its hydroxylated metabolites.[15]

1. Sample Preparation (Solid-Phase Extraction):

- Rationale: SPE provides cleaner extracts and better concentration compared to LLE for polar analytes in urine.

- Steps:

- Centrifuge 1 mL of urine to pellet any particulate matter.

- To 500 µL of the supernatant, add an internal standard (e.g., Metoprolol) and a buffer to adjust the pH.

- Condition a polymeric SPE cartridge with methanol followed by water.

- Load the sample onto the cartridge.

- Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

- Elute the analytes with an appropriate organic solvent (e.g., methanol containing a small percentage of acid or base).

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.25 M acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile).[15] The specific ratio is optimized to achieve baseline separation.

- Flow Rate: Typically 0.7-1.0 mL/min.[15]

- Detection: Fluorescence detector with excitation at ~210 nm and emission at ~290 nm.[15]

3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of calibration standards.

- Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.

Table 2: Comparison of Analytical Techniques

| Technique | Sensitivity | Selectivity | Throughput | Key Considerations |

| HPLC-UV | Moderate | Moderate | High | Simple, cost-effective. May lack sensitivity for low concentrations.[9] |

| HPLC-Fluorescence | High | High | High | Excellent sensitivity for fluorescent analytes.[15] |

| GC-MS | Very High | Very High | Moderate | Often requires derivatization to improve volatility and thermal stability.[12][17][18] |

| LC-MS/MS | Excellent | Excellent | High | Gold standard for bioanalysis; provides structural confirmation.[16][19] |

Analytical Workflow Diagram

Caption: General workflow for the bioanalysis of this compound.

Clinical and Research Significance

The study of this compound, while a minor metabolite compared to 4-Hydroxy Debrisoquin, holds significant value. A comprehensive understanding of the full metabolic profile of a probe drug is crucial for accurately interpreting pharmacogenetic data. The formation of multiple hydroxylated metabolites by CYP2D6 underscores the complexity of its catalytic activity.[14]

Investigating the formation of metabolites like this compound is vital for:

-

Refining CYP2D6 Phenotyping: While the standard metabolic ratio (MR) uses the 4-hydroxy metabolite, significant inter-individual variability in the formation of other metabolites could influence this ratio and, therefore, the phenotypic classification.[4][20]

-

Advancing Active Site Models: The precise regioselectivity of hydroxylation provides essential data for computational chemists to build and validate predictive models of the CYP2D6 active site, which can aid in forecasting the metabolism of new drug candidates.[14]

-

Drug-Drug Interaction (DDI) Studies: Understanding all metabolic pathways is critical for predicting and explaining DDIs. An inhibitor or inducer of CYP2D6 could differentially affect the formation of various hydroxylated metabolites.[21]

-

Toxicology and Pharmacodynamics: Although the pharmacological activity of this compound is not well-characterized, it is a standard practice in drug development to assess the activity and potential toxicity of all significant metabolites.

References

-

Taylor & Francis. (n.d.). Debrisoquine – Knowledge and References. Retrieved from [Link]

-

Nebula Genomics. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. Retrieved from [Link]

-

Llerena, A., de la Rubia, A., Berecz, R., Dorado, P., & Peñas-LLedó, E. M. (2002). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. PubMed. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Llerena, A., de la Rubia, A., Berecz, R., Dorado, P., & Peñas-Lledó, E. M. (2002). Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. ResearchGate. Retrieved from [Link]

-

Pancorbo, S., Lanchote, V. L., & Llerena, A. (2005). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. PubMed. Retrieved from [Link]

-

Idle, J. R., Mahgoub, A., Angelo, M. M., Dring, L. G., Lancaster, R., & Smith, R. L. (1979). The metabolism of [14C]-debrisoquine in man. PMC. Retrieved from [Link]

-

Idle, J. R., Mahgoub, A., Angelo, M. M., Dring, L. G., Lancaster, R., & Smith, R. L. (1979). The metabolism of [14C]-debrisoquine in man. PubMed. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H13N3O). Retrieved from [Link]

-

Medindex. (n.d.). Hydroxylase, Debrisoquine (MeSH). Retrieved from [Link]

-

Zhen, Y., Slanar, O., Krausz, K. W., Chen, C., Slavík, J., McPhail, K. L., Zabriskie, T. M., Perlík, F., Gonzalez, F. J., & Idle, J. R. (2006). 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio. PubMed. Retrieved from [Link]

-

Smith, C. A., Gough, A. C., Leigh, P. N., Summers, B. A., Harding, A. E., Maraganore, D. M., Sturman, S. G., Schapira, A. H., Williams, A. C., & Spurr, N. K. (1992). Debrisoquine hydroxylase gene polymorphism and susceptibility to Parkinson's disease. PubMed. Retrieved from [Link]

-

Masimirembwa, C., Johansson, I., Hasler, J. A., & Ingelman-Sundberg, M. (1996). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. PubMed. Retrieved from [Link]

-

Davies, D. S., Kahn, G. C., Murray, S., Brodie, M. J., & Boobis, A. R. (1981). Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver. PMC. Retrieved from [Link]

-

Malcolm, S. L., & Marten, T. R. (1976). Determination of debrisoquin and its 4-hydroxy metabolite in plasma by gas chromatography/mass spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Eichelbaum, M., & Gross, A. S. (1990). The clinical significance of the sparteine/debrisoquine oxidation polymorphism. PubMed. Retrieved from [Link]

-

Ramanathan, S., Parthiban, K., Khairudin, M. A., VJ, S., Murugaiyah, V., & KR, S. (2014). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. NIH. Retrieved from [Link]

-

Lanchote, V. L., & Llerena, A. (1996). A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography. ResearchGate. Retrieved from [Link]

-

Ellis, S. W., Rowland, K., Troke, J., Lennard, M. S., & Tucker, G. T. (1996). Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling. PubMed. Retrieved from [Link]

-

Le, D., Gogineni, P., & Jannetto, P. J. (2019). Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS. MDPI. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C10H13N3O) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 70746-06-4 [m.chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. sequencing.com [sequencing.com]

- 6. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medindex.am [medindex.am]

- 8. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Debrisoquine hydroxylase gene polymorphism and susceptibility to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The metabolism of [14C]-debrisoquine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clinical significance of the sparteine/debrisoquine oxidation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of CYP2D6 Phenotyping: A Technical Guide to the Discovery and Synthesis of 7-Hydroxydebrisoquine

This guide provides an in-depth exploration of 7-hydroxydebrisoquine, a critical metabolite of the antihypertensive drug debrisoquine. Its formation is a key indicator of the activity of the cytochrome P450 enzyme CYP2D6, a crucial enzyme in drug metabolism. This document will delve into the discovery of 7-hydroxydebrisoquine, its pharmacogenetic significance, and present a detailed, plausible route for its chemical synthesis, alongside modern analytical methodologies for its characterization and quantification. This information is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics.

The Discovery and Significance of 7-Hydroxydebrisoquine

The story of 7-hydroxydebrisoquine is intrinsically linked to the discovery of genetic polymorphism in drug metabolism. Debrisoquine, an antihypertensive agent, was found to exhibit highly variable hypotensive effects among individuals.[1] This variability was traced back to differences in its metabolism.

Initial metabolic studies of debrisoquine revealed that it is extensively metabolized in the human body.[1] The primary metabolic pathway was identified as alicyclic hydroxylation, leading to the formation of 4-hydroxydebrisoquine.[1][2] However, further investigations using radiolabeled debrisoquine uncovered the presence of several other phenolic metabolites, including 5-, 6-, 7-, and 8-hydroxydebrisoquine.[2][3]

The enzyme responsible for the 4-hydroxylation of debrisoquine was identified as the cytochrome P450 enzyme CYP2D6.[1][4] It was discovered that the activity of this enzyme is genetically determined, leading to distinct phenotypes of "extensive metabolizers" (EMs) and "poor metabolizers" (PMs).[1][5] The ratio of urinary debrisoquine to 4-hydroxydebrisoquine became the gold standard for phenotyping individuals for CYP2D6 activity.[1][6] While 4-hydroxydebrisoquine is the major metabolite, the formation of 7-hydroxydebrisoquine and other phenolic metabolites is also catalyzed by CYP2D6, and their presence further elucidates the metabolic profile of debrisoquine.[7]

The regioselective hydroxylation of debrisoquine by CYP2D6, leading to the formation of 7-hydroxydebrisoquine among other isomers, has significant implications for understanding the active site of this important enzyme and for predicting drug-drug interactions.[7]

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Metabolic pathway of debrisoquine via CYP2D6.

Chemical Synthesis of 7-Hydroxydebrisoquine

The proposed synthesis begins with a suitable substituted starting material and builds the debrisoquine scaffold, incorporating the hydroxyl group at the 7-position of the isoquinoline ring.

Proposed Synthetic Pathway

The synthesis of 7-hydroxydebrisoquine can be envisioned as a multi-step process, likely starting from a commercially available 7-hydroxyisoquinoline or a precursor that allows for its formation.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Proposed high-level synthesis of 7-Hydroxydebrisoquine.

Step-by-Step Experimental Protocol (Conceptual)

Step 1: Reduction of 7-Hydroxyisoquinoline to 1,2,3,4-Tetrahydro-7-hydroxyisoquinoline

This step involves the reduction of the aromatic isoquinoline ring system to its tetrahydro derivative.

-

Reaction: 7-Hydroxyisoquinoline is dissolved in a suitable solvent such as methanol or ethanol.

-

Reagents: A reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) is employed.

-

Conditions: The reaction is typically carried out at room temperature and atmospheric pressure for catalytic hydrogenation, or with cooling for borohydride reductions.

-

Work-up: After the reaction is complete, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The resulting product is then purified, for example, by recrystallization or column chromatography.

Step 2: Guanidinylation of 1,2,3,4-Tetrahydro-7-hydroxyisoquinoline

This crucial step introduces the guanidine moiety to form the final product.

-

Reaction: The 1,2,3,4-tetrahydro-7-hydroxyisoquinoline from the previous step is reacted with a guanidinylating agent.

-

Reagents: A common reagent for this transformation is aminoiminomethanesulfonic acid.[8]

-

Conditions: The reaction is typically performed in an aprotic solvent like acetonitrile at ambient temperature.[8]

-

Work-up: Upon completion, the product, 7-hydroxydebrisoquine, often precipitates from the reaction mixture and can be collected by filtration.[8] Further purification can be achieved by recrystallization.

Analytical Characterization and Quantification

The unambiguous identification and quantification of 7-hydroxydebrisoquine, particularly in the presence of its isomers, requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation and quantification of debrisoquine and its hydroxylated metabolites.[9][10][11]

Table 1: Exemplar HPLC Method Parameters for 7-Hydroxydebrisoquine Analysis

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation of polar and non-polar compounds. |

| Mobile Phase | A: Acetonitrile; B: Phosphate buffer (e.g., 20 mM, pH 3.0) | Gradient elution allows for the separation of compounds with a range of polarities. |

| Gradient | 5% A to 40% A over 15 minutes | A typical gradient to elute debrisoquine and its more polar hydroxylated metabolites. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm or Fluorescence (Excitation: 210 nm, Emission: 290 nm) | UV detection is broadly applicable, while fluorescence can offer higher sensitivity.[10] |

| Injection Volume | 20 µL | A standard injection volume. |

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for HPLC analysis of 7-Hydroxydebrisoquine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of debrisoquine and its metabolites, often requiring derivatization to increase volatility.[12][13]

Table 2: Exemplar GC-MS Method Parameters for 7-Hydroxydebrisoquine Analysis

| Parameter | Recommended Setting | Rationale |

| Derivatization | Acylation with trifluoroacetic anhydride (TFAA) or similar | Increases volatility and improves chromatographic properties. |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) | A common, robust column for a wide range of analytes. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas. |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min | A typical temperature program to separate the derivatized analytes. |

| Ionization | Electron Impact (EI) at 70 eV | Standard ionization technique for GC-MS. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | For scanning or selected ion monitoring (SIM). |

| Detection Mode | Selected Ion Monitoring (SIM) of characteristic fragment ions | Provides high sensitivity and specificity for quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the unequivocal structural confirmation of synthesized 7-hydroxydebrisoquine, NMR spectroscopy is indispensable. Both ¹H and ¹³C NMR would be required to confirm the structure and the position of the hydroxyl group on the isoquinoline ring.

-

¹H NMR: Would show characteristic aromatic proton signals, with splitting patterns and chemical shifts indicative of substitution at the 7-position. The protons of the tetrahydroisoquinoline ring and the guanidino group would also have distinct signals.

-

¹³C NMR: Would confirm the number of unique carbon atoms and their chemical environments, with the carbon atom attached to the hydroxyl group showing a characteristic downfield shift.

-

2D NMR techniques (COSY, HSQC, HMBC): These experiments would be crucial to definitively assign all proton and carbon signals and confirm the connectivity of the molecule, thereby verifying the regiochemistry of the hydroxylation.

Conclusion

7-Hydroxydebrisoquine, though a minor metabolite of debrisoquine, plays a pivotal role in pharmacogenetics as a biomarker for CYP2D6 activity. Understanding its formation and having access to pure analytical standards are crucial for continued research in drug metabolism and personalized medicine. While a direct synthetic protocol is not prominently published, a plausible and robust synthesis can be designed based on established chemical principles. The analytical methods outlined in this guide provide a framework for the accurate characterization and quantification of this important molecule, enabling further investigation into the intricacies of drug metabolism and its genetic determinants.

References

-

Debrisoquine – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Dorado, P., et al. (2007). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. Pharmacogenomics, 8(11), 1635-1641. (URL: [Link])

-

Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. (URL: [Link])

-

Islam, S., et al. (1980). The polymorphic 4-hydroxylation of debrisoquine in a Saudi arab population. Xenobiotica, 10(11), 819-825. (URL: [Link])

-

Llerena, A., et al. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Current drug metabolism, 10(6), 614-623. (URL: [Link])

-

Fox, S. D., et al. (1993). The Determination of Debrisoquine and its 4-Hydroxy Metabolite in Urine by Capillary Gas Chromatography and High Performance Liquid Chromatography. Journal of Liquid Chromatography, 16(6), 1249-1262. (URL: [Link])

-

Wójcikowski, J., et al. (1995). Debrisoquine hydroxylation in a Polish population. European journal of clinical pharmacology, 47(6), 503-505. (URL: [Link])

-

Unger, M., & Staniek, C. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-3032. (URL: [Link])

-

Kerokoski, A., et al. (1995). Debrisoquine hydroxylation polymorphism in diabetic patients. European journal of clinical pharmacology, 48(3-4), 221-224. (URL: [Link])

-

Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis. Facultatis Medicae, 124, 73-102. (URL: [Link])

-

Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity - ResearchGate. (URL: [Link])

-

Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF - ResearchGate. (URL: [Link])

-

CYP2D6 and debrisoquine metabolic ratios in four subjects determined by... - ResearchGate. (URL: [Link])

-

Dadfarnia, S., et al. (2016). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Iranian journal of pharmaceutical research : IJPR, 15(4), 845-853. (URL: [Link])

-

Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: Application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - ResearchGate. (URL: [Link])

-

Idle, J. R., et al. (1979). The metabolism of [14C]-debrisoquine in man. British journal of clinical pharmacology, 7(3), 257-266. (URL: [Link])

-

Funck-Brentano, C., et al. (1991). Phenotypic debrisoquine 4-hydroxylase activity among extensive metabolizers is unrelated to genotype as determined by the Xba-I restriction fragment length polymorphism. British journal of clinical pharmacology, 32(3), 283-288. (URL: [Link])

-

Kimura, S., et al. (1989). The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene. American journal of human genetics, 45(6), 889-904. (URL: [Link])

-

Malcolm, S. L., & Marten, T. R. (1982). Determination of debrisoquin and its 4-hydroxy metabolite in plasma by gas chromatography/mass spectrometry. Analytical chemistry, 54(8), 1379-1382. (URL: [Link])

-

Synthesis of Debrisoquin - PrepChem.com. (URL: [Link])

-

Brossi, A., et al. (1968). [Synthesis of isoquinoline. Synthesis of 7-hydroxy-6-methoxy-2methyl-(4-hydroxy-3,5-dimethoxyphenethyl)-1,2,3,4-tetrahydro-isoquinoline, an intermediate in the synthesis of homapomorphine alkaloids]. Helvetica chimica acta, 51(8), 1965-1979. (URL: [Link])

-

UNITED STATES PATENT OFFICE - Inventive Adventures. (URL: [Link])

-

Ellis, S. W., et al. (1995). Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling. Xenobiotica, 25(7), 745-757. (URL: [Link])

-

Ungnade, H. E., et al. (1945). THE SYNTHESIS OF 7-METHOXY-1-ISOQUINOLONE1. The Journal of Organic Chemistry, 10(6), 533-538. (URL: [Link])

- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P

-

Bozkurt, A., et al. (1993). Determination of debrisoquine 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 11(8), 745-749. (URL: [Link])

-

Zang, Y., et al. (2006). 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio. Drug metabolism and disposition, 34(10), 1735-1744. (URL: [Link])

-

3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - NIH. (URL: [Link])

-

Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (URL: [Link])

-

Quinoline Series: Synthesis – openlabnotebooks.org. (URL: [Link])

-

Masimirembwa, C., et al. (1995). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. Clinical pharmacology and therapeutics, 58(5), 553-561. (URL: [Link])

-

Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123. (URL: [Link])

-

Bill, T. J., et al. (2007). Regioselective (biomimetic) synthesis of a pentasulfane from ortho-benzoquinone. Organic letters, 9(8), 1433-1436. (URL: [Link])

-

A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - UCL Discovery. (URL: [Link])

-

Cui, J., et al. (2022). A regioselective synthesis of 7-methyl juglone and its derivatives. Natural product research, 36(1), 18-25. (URL: [Link])

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sequencing.com [sequencing.com]

- 5. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Hydroxy Debrisoquin and the Aromatic Hydroxylation of Debrisoquin

This guide provides a comprehensive technical overview of 7-Hydroxy Debrisoquin, a key aromatic metabolite of the antihypertensive drug Debrisoquin. Intended for researchers, scientists, and professionals in drug development, this document delves into the metabolic pathways, pharmacogenetic implications, and analytical methodologies pertinent to this compound and its isomeric counterparts. By synthesizing established scientific principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for understanding the nuances of Debrisoquin metabolism beyond its primary 4-hydroxylation pathway.

Introduction: Debrisoquin and the Dawn of Pharmacogenetics

Debrisoquin, an antihypertensive agent, holds a seminal place in the history of pharmacology, not for its therapeutic applications, but as the prototypic probe drug for one of the most significant pharmacogenetic discoveries: the polymorphism of the Cytochrome P450 2D6 (CYP2D6) enzyme.[1] The metabolism of Debrisoquin, particularly its hydroxylation, exhibits a bimodal distribution within the population, leading to the classification of individuals into distinct phenotypes: poor metabolizers (PMs) and extensive metabolizers (EMs).[2][3] This variability in metabolic capacity has profound implications for drug efficacy and safety. While the alicyclic 4-hydroxylation of Debrisoquin has been the primary focus of study, a deeper understanding of its complete metabolic profile, including the formation of aromatic hydroxylated metabolites like this compound, is crucial for a holistic view of its disposition and for refining our models of CYP2D6 activity.

The Metabolic Landscape of Debrisoquin: Beyond 4-Hydroxylation

The biotransformation of Debrisoquin is a multifaceted process predominantly mediated by the CYP2D6 enzyme. While the major metabolic pathway is the formation of 4-Hydroxy Debrisoquin, a significant portion of the drug undergoes hydroxylation on the aromatic ring, yielding a series of phenolic metabolites.

The Role of CYP2D6 in Aromatic Hydroxylation

In vitro studies utilizing human liver microsomes and cDNA-expressed CYP2D6 have unequivocally demonstrated that this enzyme is responsible for the hydroxylation of Debrisoquin at each of its aromatic positions.[4] The regioselectivity of this process follows a distinct pattern, with the formation of this compound being the second most prominent aromatic hydroxylation product after the 4-hydroxy metabolite.[4] The established order of regioselective hydroxylation by CYP2D6 is: 4-Hydroxy > 7-Hydroxy > 6-Hydroxy > 8-Hydroxy > 5-Hydroxy Debrisoquin.[4]

The formation of these phenolic metabolites, including this compound, is intrinsically linked to an individual's CYP2D6 phenotype. Studies have shown that these metabolites are detectable in the urine of extensive metabolizers, but are notably absent in poor metabolizers.[1][5] This finding underscores the critical role of a functional CYP2D6 enzyme in the aromatic hydroxylation of Debrisoquin.

Metabolic Pathway of Debrisoquin

The following diagram illustrates the principal metabolic pathways of Debrisoquin, highlighting the formation of this compound alongside other key metabolites.

Caption: Metabolic pathways of Debrisoquin mediated by CYP2D6.

Physicochemical and Pharmacokinetic Profile of this compound

While extensive data exists for Debrisoquin and its 4-hydroxy metabolite, specific pharmacokinetic parameters for this compound are not well-documented in publicly available literature. This represents a significant knowledge gap in the field. However, based on its chemical structure and the general principles of drug metabolism, we can infer certain characteristics.

| Property | Debrisoquin | 4-Hydroxy Debrisoquin | This compound (Inferred) |

| Molar Mass | 175.23 g/mol | 191.23 g/mol | 191.23 g/mol |

| Formation | - | CYP2D6 | CYP2D6 |

| Excretion | Urine | Urine | Urine |

| Pharmacokinetics | Well-documented | Well-documented | Limited data available |

Note: The pharmacokinetic data for this compound is largely extrapolated and highlights an area for future research.

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound in biological matrices is essential for detailed pharmacokinetic and pharmacogenetic studies. While methods for the simultaneous analysis of Debrisoquin and 4-Hydroxy Debrisoquin are well-established, specific protocols for the array of aromatic hydroxylated metabolites are less common.

Established Analytical Techniques

Electron-capture gas chromatography has been reported as a suitable method for the measurement of Debrisoquin and its five hydroxylated metabolites, including this compound, in urine at the picogram level.[6] This technique offers high sensitivity, which is crucial given the lower abundance of the aromatic metabolites compared to 4-Hydroxy Debrisoquin.

A Generalized Experimental Workflow for Metabolite Analysis

The following diagram outlines a generalized workflow for the analysis of Debrisoquin and its hydroxylated metabolites from a urine sample. This serves as a foundational template that would require specific optimization and validation for this compound.

Caption: Generalized workflow for the analysis of Debrisoquin metabolites.

Protocol: A Template for Method Development

The following is a hypothetical, yet scientifically grounded, protocol for the development of a quantitative LC-MS/MS method for this compound. This protocol is intended as a starting point for researchers and would require rigorous validation.

Objective: To quantify this compound in human urine.

1. Materials and Reagents:

-

This compound analytical standard (requires custom synthesis or specialized vendor)

-

Stable isotope-labeled internal standard (e.g., this compound-d3)

-

HPLC-grade water, acetonitrile, and methanol

-

Formic acid (LC-MS grade)

-

Human urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation:

-

To 1 mL of urine, add the internal standard.

-

Perform enzymatic hydrolysis to deconjugate glucuronidated and sulfated metabolites.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analytes with a suitable elution solvent (e.g., methanol with formic acid).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate this compound from isomers and other metabolites.

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusion of the analytical standards.

4. Method Validation:

-

The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Clinical and Research Significance

The study of this compound and other aromatic hydroxylated metabolites, while less common than that of 4-Hydroxy Debrisoquin, offers several key insights:

-

A More Complete Picture of CYP2D6 Activity: The metabolic ratio of Debrisoquin to 4-Hydroxy Debrisoquin is a well-established biomarker for CYP2D6 phenotype.[3] However, understanding the formation of other metabolites can provide a more nuanced view of the enzyme's function and substrate orientation within the active site.

-

Implications for Drug-Drug Interactions: A comprehensive understanding of all metabolic pathways of a probe drug is crucial when investigating potential drug-drug interactions.

-

Potential for Undiscovered Biological Activity: While currently unknown, hydroxylated metabolites of drugs can sometimes possess their own pharmacological or toxicological properties.[8] Further research into the biological activity of this compound is warranted.

Future Directions and Conclusion

The study of this compound as a metabolite of Debrisoquin highlights a fascinating, albeit less explored, facet of pharmacogenetics. While the foundational knowledge of its formation via CYP2D6 is established, there remain significant opportunities for further research. The development and validation of specific, sensitive analytical methods for the quantification of this compound and its isomers are paramount. Furthermore, dedicated studies to elucidate the pharmacokinetic profile and potential pharmacological activity of these metabolites will be instrumental in advancing our understanding of Debrisoquin's disposition and the intricate workings of the CYP2D6 enzyme.

This guide has aimed to provide a thorough technical overview based on the current scientific literature, while also transparently identifying the existing knowledge gaps. It is our hope that this document will serve as a valuable resource and a catalyst for future investigations into the aromatic hydroxylation of Debrisoquin.

References

-

Ellis, S. W., et al. (1996). Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling. Pharmacogenetics, 6(5), 423-431. [Link]

-

Eiermann, B., et al. (1998). 1- And 3-hydroxylations, in Addition to 4-hydroxylation, of Debrisoquine Are Catalyzed by Cytochrome P450 2D6 in Humans. Drug Metabolism and Disposition, 26(11), 1096-1101. [Link]

-

Lennard, M. S., et al. (1977). Determination of debrisoquine and its 4-hydroxy metabolite in biological fluids by gas chromatography with flame-ionization and nitrogen-selective detection. Journal of Chromatography A, 133(1), 161-166. [Link]

-

Pereira, V. G., et al. (2000). A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography. Brazilian journal of medical and biological research, 33(1), 79-85. [Link]

-

Idle, J. R., et al. (1979). The metabolism of [14C]-debrisoquine in man. British journal of clinical pharmacology, 7(3), 257–266. [Link]

-

Zhen, Y., et al. (2006). 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. Drug Metabolism and Disposition, 34(9), 1563-1574. [Link]

-

Rawlins, M. D. (1983). Pharmocogenetic Implications of Polymorphic Debrisoquine Hydroxylations. Age and Ageing, 12(2), 115-116. [Link]

-

Mahgoub, A., et al. (1977). Polymorphic hydroxylation of Debrisoquine in man. The Lancet, 310(8038), 584-586. [Link]

-

Haidar, S. H., et al. (2008). Debrisoquine Metabolism and CYP2D Expression in Marmoset Liver Microsomes. Drug Metabolism and Disposition, 36(6), 1059-1065. [Link]

-

Llerena, A., et al. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Methods in molecular biology, 544, 239-251. [Link]

-

Granvil, C. P., et al. (2002). 4-Hydroxylation of debrisoquine by human CYP1A1 and its inhibition by quinidine and quinine. Drug Metabolism and Disposition, 30(1), 90-93. [Link]

-

Reactome. (n.d.). CYP2D6 4-hydroxylates debrisoquine. [Link]

-

Al-Hadiya, Z. H. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 24(21), 3939. [Link]

-

Zhen, Y., et al. (2006). 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio. Drug Metabolism and Disposition, 34(9), 1563-1574. [Link]

-

Taylor & Francis. (n.d.). Debrisoquine – Knowledge and References. [Link]

-

Gascón, M. P., et al. (2000). Enantioselectivity of debrisoquine 4-hydroxylation in Brazilian Caucasian hypertensive patients phenotyped as extensive metabolizers. Semantic Scholar. [Link]

-

Griese, E. U., et al. (1998). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. Journal of chromatography. B, Biomedical sciences and applications, 705(1), 125-131. [Link]

-

Zhang, X., & Rychnovsky, S. D. (2012). Synthesis of (±)-7-hydroxylycopodine. The Journal of organic chemistry, 77(17), 7436–7447. [Link]

-

Navarro, H. A., et al. (2011). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of medicinal chemistry, 54(21), 7623–7634. [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. Molecules, 27(19), 6245. [Link]

-

Christodoulou, E., et al. (2018). Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. Dalton transactions, 47(19), 6664–6677. [Link]

Sources

- 1. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymorphic hydroxylation of Debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 7-Hydroxydebrisoquin and its Isomers in CYP2D6 Metabolism: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 2D6 (CYP2D6) stands as a paramount enzyme in clinical pharmacology, responsible for the metabolism of approximately 25% of all prescribed drugs. Its high degree of genetic polymorphism results in distinct phenotypes, ranging from poor to ultrarapid metabolizers, which significantly impacts drug efficacy and toxicity. Debrisoquin, an adrenergic-blocking agent, has been established as the prototypic probe substrate for evaluating CYP2D6 activity. While its 4-hydroxylation pathway is the cornerstone of phenotyping, a comprehensive understanding requires acknowledging the full spectrum of its metabolic profile, including the formation of 7-hydroxydebrisoquin and other phenolic metabolites. This guide provides a detailed examination of the regioselective hydroxylation of debrisoquin by CYP2D6, the mechanistic basis for its use in phenotyping, and detailed protocols for both in vivo and in vitro assessment of CYP2D6 function.

Foundational Principles: CYP2D6 Polymorphism and the Debrisoquin Probe

The clinical significance of CYP2D6 is rooted in its genetic variability. Over 100 allelic variants have been identified, leading to a spectrum of enzyme activity levels.[1] This variation is the primary reason for the classification of individuals into distinct metabolizer phenotypes, which is crucial for personalized medicine.[2][3]

To assess an individual's or a system's (e.g., human liver microsomes) CYP2D6 capacity, a probe substrate with well-characterized metabolism is essential. Debrisoquin became the gold standard for this purpose, leading to the discovery of the genetic polymorphism of drug oxidation.[4][5] The "Debrisoquin Hydroxylation Test" allows for the direct evaluation of the CYP2D6 metabolic phenotype.[4][6]

Table 1: CYP2D6 Phenotypes and Associated Characteristics

| Phenotype | Description | Genetic Basis Example | Typical Debrisoquin Metabolic Ratio (MR)¹ | Clinical Implication |

| Poor Metabolizer (PM) | Absent or significantly reduced enzyme activity. | Homozygous for two non-functional alleles (e.g., 4/4).[7] | > 12.6 | Increased risk of adverse drug reactions from standard doses. |

| Intermediate Metabolizer (IM) | Decreased enzyme activity. | Heterozygous for one functional and one non-functional allele (e.g., 1/4). | 1.0 - 12.6 | Variable response, potential for adverse effects. |

| Extensive Metabolizer (EM) | "Normal" enzyme activity. | Homozygous for two functional alleles (e.g., 1/1).[7] | < 1.0 | Expected drug response at standard doses. |

| Ultrarapid Metabolizer (UM) | Markedly increased enzyme activity. | Gene duplication/multiplication of functional alleles.[4] | < 0.1 | Potential for therapeutic failure at standard doses. |

¹Metabolic Ratio (MR) = Urinary concentration of Debrisoquin / Urinary concentration of 4-Hydroxydebrisoquin over 8 hours. The antimode of 12.6 is established for Caucasian populations.[4]

The Metabolic Pathway: Regioselective Hydroxylation of Debrisoquin

The utility of debrisoquin as a probe lies in its specific metabolic conversion by CYP2D6. However, this process is more complex than a single reaction. Before metabolism, debrisoquin, which is positively charged, must enter hepatocytes. This uptake is mediated by the hepatic organic cation transporter OCT1, and variations in this transporter can also influence debrisoquin's metabolic phenotype, adding a layer of complexity beyond CYP2D6 alone.[8]

Once inside the hepatocyte, CYP2D6 catalyzes the hydroxylation of debrisoquin at multiple positions.

-

Primary Metabolite: The principal metabolic pathway is the alicyclic hydroxylation at the C4 position, yielding 4-hydroxydebrisoquin . This metabolite is the most abundant and is the basis for calculating the metabolic ratio (MR) in phenotyping studies.[4][9]

-

Secondary Phenolic Metabolites: Studies using human liver microsomes and cDNA-expressed CYP2D6 have unequivocally shown that the enzyme also hydroxylates debrisoquin at aromatic sites.[10] This results in the formation of 5-, 6-, 7-, and 8-hydroxydebrisoquin . The typical pattern of regioselective hydroxylation is: 4-HD > 7-HD > 6-HD > 8-HD > 5-HD.[10] The formation of 7-hydroxydebrisoquin is directly correlated with 4-hydroxydebrisoquin, confirming it is a CYP2D6-mediated process.[11]

It is critical to note that while debrisoquin is a prototypic CYP2D6 substrate, it is not perfectly specific. The CYP1A1 enzyme can also perform 4-hydroxylation, although with lower affinity.[12] This underscores the importance of using controlled systems and specific inhibitors or antibodies in in vitro studies to ensure the measured activity is attributable to CYP2D6.

A crucial finding that adds nuance to phenotyping is the further metabolism of 4-hydroxydebrisoquine into 3,4-dehydrodebrisoquine by a non-cytochrome P450 microsomal activity.[13][14] This subsequent metabolism can vary between individuals and impacts the amount of 4-hydroxydebrisoquine excreted, potentially explaining some of the variability in the metabolic ratio observed even within the same CYP2D6 genotype.[13]

Experimental Protocols for CYP2D6 Activity Assessment

The choice of methodology depends on the research question, ranging from determining an individual's phenotype to assessing a new chemical entity's (NCE) potential for inhibiting CYP2D6.

Protocol: In Vivo Phenotyping using the Debrisoquin Hydroxylation Test

This protocol is designed to determine the CYP2D6 phenotype in human subjects. It is a self-validating system as the ratio of parent drug to metabolite directly reflects enzyme function.

Causality: The oral administration of a single, low dose of debrisoquin allows the body's natural absorption, distribution, metabolism, and excretion (ADME) processes to occur. The 8-hour urine collection period is standardized to capture the peak excretion of both the parent drug and its primary metabolite, providing a robust window to assess metabolic capacity.[4]

Step-by-Step Methodology:

-

Subject Screening: Recruit healthy volunteers. Exclude individuals taking known CYP2D6 inhibitors or inducers for at least two weeks. Obtain informed consent.

-

Genotyping (Optional but Recommended): Collect a blood or saliva sample for CYP2D6 genotyping to correlate phenotype with genotype.[7]

-

Baseline Urine Sample: Collect a pre-dose urine sample to screen for interfering substances.

-

Dosing: Administer a single oral dose of 10 mg debrisoquin hemisulfate with 200 mL of water.

-

Urine Collection: Collect all urine voided over an 8-hour period post-dose. Record the total volume.

-

Sample Processing & Storage:

-

Measure the total volume of the 8-hour urine collection.

-

Aliquot 10 mL of the pooled urine into labeled tubes.

-

Store samples at -20°C or lower until analysis. For long-term storage, -80°C is preferred.

-

-

Sample Preparation for Analysis:

-

Thaw urine samples at room temperature.

-

To 1 mL of urine, add an internal standard (e.g., guanoxan or a stable isotope-labeled debrisoquin).

-

Add 200 µL of 5 M NaOH to basify the sample.

-

Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for analysis.

-

-

Analytical Quantification (UPLC-MS/MS):

-

Instrumentation: Use a UPLC system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).[15]

-

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm).[16]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Detection: Use electrospray ionization in positive mode (ESI+) with Selected Reaction Monitoring (SRM) for debrisoquin, 4-hydroxydebrisoquin, and the internal standard.[17]

-

-

Data Interpretation:

-

Calculate the concentrations of debrisoquin and 4-hydroxydebrisoquin in the urine.

-

Calculate the Metabolic Ratio (MR) = [Debrisoquin] / [4-Hydroxydebrisoquin].

-

Classify the subject's phenotype based on the calculated MR (see Table 1).

-

Protocol: In Vitro CYP2D6 Inhibition Assay

This protocol assesses the potential of a test compound to inhibit CYP2D6 activity using human liver microsomes (HLM).

Causality: HLM contains a pool of drug-metabolizing enzymes, including CYP2D6. By providing a specific substrate (debrisoquin) and the necessary cofactor (NADPH), we can measure the baseline rate of metabolite formation. Introducing a test compound (potential inhibitor) will reduce this rate if it competes with or binds to the enzyme, allowing for the calculation of an IC₅₀ value.

Step-by-Step Methodology:

-

Reagent Preparation:

-

HLM: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Substrate: Prepare a stock solution of debrisoquin. The final concentration in the incubation should be near the known Km for CYP2D6 (~12 µM).[12]

-

Test Compound: Prepare a series of dilutions of the test compound in the appropriate solvent (e.g., DMSO, ensuring final solvent concentration is <0.5%).

-

Positive Control: Prepare a solution of a known potent inhibitor (e.g., quinidine, IC₅₀ ~0.02 µM).[12]

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

-

Incubation:

-

In a 96-well plate, add 5 µL of test compound dilutions or control inhibitor.

-

Add 175 µL of the HLM suspension to each well.

-

Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.

-

Initiate the reaction by adding 20 µL of the pre-warmed NADPH regenerating system.

-

-

Reaction & Termination:

-

Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for UPLC-MS/MS analysis.

-

-

Analysis & Data Interpretation:

-

Quantify the amount of 4-hydroxydebrisoquin formed using the UPLC-MS/MS method described previously.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

The hydroxylation of debrisoquin, primarily to 4-hydroxydebrisoquin and secondarily to isomers like 7-hydroxydebrisoquin, remains the foundational reaction for assessing CYP2D6 activity. Understanding this metabolic pathway is not merely academic; it is essential for predicting drug-drug interactions, avoiding adverse events, and tailoring pharmacotherapy to an individual's genetic makeup. The detailed protocols provided herein offer robust, self-validating frameworks for researchers in pharmacology and drug development.

Future research should continue to explore the interplay between transporters like OCT1 and CYP2D6 genetics to build more predictive models of drug disposition. Furthermore, while debrisoquin is the classic probe, the use of "cocktail" studies with multiple probes analyzed simultaneously by UPLC-MS/MS is becoming more common for a comprehensive assessment of multiple CYP enzymes in a single experiment.[17] The principles learned from the debrisoquin model, however, remain central to the field of pharmacogenetics.

References

-

Ahlin, G., et al. (2008). The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1. Pharmacogenetics and Genomics, 18(7), 579-588. [Link]

-

Ellis, S. W., et al. (1995). Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling. Xenobiotica, 25(7), 745-757. [Link]

-

Taylor & Francis Group. (n.d.). Debrisoquine – Knowledge and References. Taylor & Francis. [Link]

-

Nebula Genomics. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. Nebula Genomics. [Link]

-

Tyndale, R. F., et al. (2000). 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio. Drug Metabolism and Disposition, 28(10), 1173-1179. [Link]

-

Tyndale, R. F., et al. (2000). 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. Drug Metabolism and Disposition, 28(10), 1173-1179. [Link]

-

Llerena, A., et al. (2002). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 775(1), 129-138. [Link]

-

Llerena, A., et al. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Methods in Molecular Biology, 544, 257-268. [Link]

-

VandenBrink, B. M., et al. (2011). Prediction of CYP2D6 drug interactions from in vitro data: evidence for substrate-dependent inhibition. Drug Metabolism and Disposition, 39(12), 2233-2240. [Link]

-

ResearchGate. (n.d.). Inhibition studies of debrisoquine hydroxylation using rat hepatic microsomes. ResearchGate. [Link]

-

Johansson, I., et al. (1992). Analysis of the CYP2D6 gene in relation to debrisoquin and desipramine hydroxylation in a Swedish population. Clinical Pharmacology & Therapeutics, 51(1), 12-17. [Link]

-

Yue, Q. Y., et al. (1993). Quinidine Inhibition of Debrisoquine S(+)-4- And 7-hydroxylations in Chinese of Different CYP2D6 Genotypes. Pharmacogenetics, 3(6), 293-301. [Link]

-

Teh, L. K., et al. (2022). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Pharmaceuticals, 15(7), 834. [Link]

-

ResearchGate. (2002). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: Application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. ResearchGate. [Link]

-

Masimirembwa, C., et al. (1995). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. European Journal of Clinical Pharmacology, 48(2), 117-122. [Link]

-

ResearchGate. (2009). Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. ResearchGate. [Link]

-

Rybakowski, J., & Szczęsna, D. (1994). [Debrisoquine hydroxylation test as an example of new possibilities of research in psychopharmacology]. Psychiatria Polska, 28(2), 163-171. [Link]

-

Wójcikowski, J., et al. (2013). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(9), 777-784. [Link]

-

Gil, J. P., et al. (2002). 4-Hydroxylation of debrisoquine by human CYP1A1 and its inhibition by quinidine and quinine. Drug Metabolism and Disposition, 30(5), 560-565. [Link]

-

Ghotbi, R., et al. (2007). A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Journal of Chromatography B, 857(1), 107-116. [Link]

-

ClinPGx. (n.d.). CYP2D6 + debrisoquine. ClinPGx. [Link]

-

Taylor & Francis Group. (n.d.). CYP2D6 – Knowledge and References. Taylor & Francis. [Link]

-

Ramanathan, S., et al. (2014). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 96, 224-229. [Link]

-

ResearchGate. (n.d.). Elution profiles of the metabolites using the LC-MS/MS method. ResearchGate. [Link]

-

ResearchGate. (n.d.). CYP2D6 hydroxylation capacity evaluated with debrisoquine, dextrometorphan or sparteine among Hispanic populations. ResearchGate. [Link]

-

Waters Corporation. (2021). Clinical LC-MS/MS Systems: Analytical Capabilities. Waters Corporation. [Link]

Sources

- 1. A Review of the Important Role of CYP2D6 in Pharmacogenomics [mdpi.com]

- 2. sequencing.com [sequencing.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Debrisoquine hydroxylation test as an example of new possibilities of research in psychopharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the CYP2D6 gene in relation to debrisoquin and desipramine hydroxylation in a Swedish population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinidine inhibition of debrisoquine S(+)-4- and 7-hydroxylations in Chinese of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Hydroxylation of debrisoquine by human CYP1A1 and its inhibition by quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Formation of Phenolic Metabolites of Debrisoquine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the in vivo formation of phenolic metabolites of debrisoquine, a cornerstone probe drug for phenotyping cytochrome P450 2D6 (CYP2D6) activity. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge and practical, field-proven insights into the experimental methodologies crucial for studying this metabolic pathway.

Introduction: Debrisoquine and Its Significance in Pharmacogenetics

Debrisoquine, an antihypertensive agent, has become a pivotal tool in the field of pharmacogenetics due to its polymorphic metabolism.[1] The variability in its metabolic rate among individuals is primarily attributed to genetic polymorphisms in the CYP2D6 gene, which encodes the debrisoquine 4-hydroxylase enzyme.[2][3] This has led to the classification of individuals into different phenotypes, most notably poor metabolizers (PMs) and extensive metabolizers (EMs).[4][5] Understanding the in vivo formation of debrisoquine's phenolic metabolites is therefore not only crucial for its clinical application but also serves as a model for predicting the metabolism of numerous other clinically important drugs that are substrates of CYP2D6.[4][6][7]

The Metabolic Landscape of Debrisoquine: Beyond 4-Hydroxylation

While 4-hydroxydebrisoquine is the principal and most studied metabolite, the in vivo metabolic profile of debrisoquine is more complex, involving the formation of several other phenolic metabolites.[8][9]

The Dominant Pathway: 4-Hydroxylation by CYP2D6

The primary metabolic pathway of debrisoquine is the hydroxylation at the 4-position of its alicyclic ring, a reaction almost exclusively catalyzed by the CYP2D6 enzyme in the liver.[3][8] The rate of this reaction is the primary determinant of an individual's debrisoquine metabolic phenotype.[4]

Aromatic Hydroxylation: The Formation of Phenolic Metabolites

In addition to 4-hydroxylation, debrisoquine undergoes hydroxylation at various positions on its aromatic ring, leading to the formation of phenolic metabolites. These include 5-, 6-, 7-, and 8-hydroxydebrisoquine.[8][9][10] Studies utilizing human liver microsomes and cDNA-expressed CYP2D6 have demonstrated that CYP2D6 is also responsible for the formation of these phenolic metabolites.[8][11] The regioselective pattern of this hydroxylation, in descending order of formation, is typically 4-hydroxy > 7-hydroxy > 6-hydroxy > 8-hydroxy > 5-hydroxydebrisoquine.[8]

Further Metabolism and Minor Pathways

Further metabolic transformations can occur. For instance, 4-hydroxydebrisoquine can be further metabolized to 3,4-dehydrodebrisoquine.[12] Additionally, 1- and 3-hydroxylations of debrisoquine, also catalyzed by CYP2D6, have been identified, leading to ring-opened acidic metabolites.[13] Glucuronidation of debrisoquine and its hydroxylated metabolites also represents a significant elimination pathway.[12]

The Gatekeeper: Role of the Organic Cation Transporter 1 (OCT1)

For debrisoquine to be metabolized by intracellular CYP2D6, it must first enter the hepatocytes. As a positively charged molecule at physiological pH, its cellular uptake is facilitated by transporters. The hepatic organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, has been identified as a key transporter for debrisoquine.[14] Genetic polymorphisms in OCT1 can lead to reduced or loss of function, thereby affecting the intracellular concentration of debrisoquine available for metabolism. This adds another layer of complexity to the interpretation of debrisoquine metabolic phenotypes, as variations in both CYP2D6 and OCT1 can influence the outcome.[14]

Experimental Protocols for In Vivo Phenotyping

The determination of an individual's debrisoquine metabolic phenotype is a well-established procedure. The following outlines a typical experimental workflow.

Study Design and Subject Recruitment

A typical phenotyping study involves administering a single oral dose of debrisoquine (e.g., 10 mg) to healthy volunteers after an overnight fast.[15][16] It is crucial to obtain informed consent and to screen participants for any concurrent medications that might inhibit or induce CYP2D6 activity.

Sample Collection

Urine is the primary biological matrix used for phenotyping. Urine samples are typically collected over a specific period, often 8 or 24 hours post-dose, to capture the excretion of both the parent drug and its metabolites.[13][15][17]

Bioanalytical Methodology: Quantification of Debrisoquine and Its Phenolic Metabolites

Accurate quantification of debrisoquine and its hydroxylated metabolites in urine is paramount. High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric (MS) detection is the most common analytical technique.[15][16][18]

-

Sample Preparation: A small volume of urine (e.g., 400 µL) is required.[15][16] An internal standard (e.g., metoprolol) is added to the urine sample. The sample is then alkalinized and extracted with an organic solvent. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

-

Chromatographic Separation: A reverse-phase C18 or a CN column is commonly used for separation.[15][16] The mobile phase typically consists of an acetate buffer and an organic modifier like acetonitrile.[15][16]

-

Detection: Fluorescence detection is highly sensitive for debrisoquine and its metabolites. Typical excitation and emission wavelengths are around 210 nm and 290 nm, respectively.[15][16]

-

Quantification: The concentrations of debrisoquine and 4-hydroxydebrisoquine are determined by comparing their peak areas to that of the internal standard, using a calibration curve prepared with known concentrations of the analytes.

Data Interpretation and Phenotype Classification

The metabolic ratio (MR) is the key parameter used for phenotype classification. It is calculated as the urinary concentration ratio of debrisoquine to 4-hydroxydebrisoquine.[3]

| Phenotype | Metabolic Ratio (MR) | Genotype Examples |

| Poor Metabolizer (PM) | > 12.6 | Homozygous for two non-functional CYP2D6 alleles (e.g., 4/4) |

| Intermediate Metabolizer (IM) | 0.2 - 12.6 | Heterozygous for one functional and one non-functional allele (e.g., 1/4) or two partially active alleles |

| Extensive Metabolizer (EM) | < 0.2 | Homozygous or heterozygous for functional CYP2D6 alleles (e.g., 1/1, 1/2) |

| Ultrarapid Metabolizer (UM) | Very low MR | Carrying multiple copies of a functional CYP2D6 allele (e.g., 1xN/1, 2xN/2) |

Note: The exact cut-off values for MR can vary slightly between studies and populations.[3][19]

Visualizing the Metabolic Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of debrisoquine and a typical experimental workflow for in vivo phenotyping.

Caption: Metabolic pathway of debrisoquine.

Caption: In vivo debrisoquine phenotyping workflow.

Conclusion

The in vivo formation of phenolic metabolites of debrisoquine is a well-characterized process that serves as an invaluable model in pharmacogenetics. A thorough understanding of its metabolic pathways, the enzymes and transporters involved, and the robust analytical methodologies for their quantification is essential for researchers in drug metabolism and development. This guide provides a solid foundation for designing and executing in vivo studies to probe CYP2D6 activity, ultimately contributing to the advancement of personalized medicine.

References

- Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. (URL: )

-